molecular formula C24H31N3O2 B3791752 2-[1-(2-ethoxybenzyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol

2-[1-(2-ethoxybenzyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol

Cat. No.: B3791752
M. Wt: 393.5 g/mol
InChI Key: DZGRLYLKYCPFRS-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that is found in many important synthetic drug molecules. It has a wide range of biological applications and is known to bind with high affinity to multiple receptors, making it useful in developing new derivatives . Imidazole is another heterocyclic compound that is present in many natural products such as histidine and has a broad range of chemical and biological properties .


Molecular Structure Analysis

Indole is known as benzopyrrole and contains a benzenoid nucleus. It has 10 π-electrons, which makes it aromatic in nature . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Reactions at the benzylic position, where the benzene ring is attached, are important for synthesis problems. These reactions often involve free radical bromination and nucleophilic substitution .


Physical and Chemical Properties Analysis

Indole is physically crystalline and colorless in nature with specific odors . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of indole and imidazole derivatives can vary widely depending on their specific structures and the biological systems they interact with. For example, some indole derivatives have been reported to show antiviral activity .

Future Directions

Indole and imidazole derivatives have diverse biological activities and immense potential for therapeutic applications. Therefore, there is a continuous interest among researchers to synthesize a variety of these derivatives and explore their potential for newer therapeutic possibilities .

Properties

IUPAC Name

2-[1-[(2-ethoxyphenyl)methyl]-4-(1H-indol-2-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-2-29-24-10-6-4-8-20(24)16-27-13-12-26(18-22(27)11-14-28)17-21-15-19-7-3-5-9-23(19)25-21/h3-10,15,22,25,28H,2,11-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGRLYLKYCPFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(2-ethoxybenzyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol
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